molecular formula C10H14N2O2S B2618374 4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxylic acid CAS No. 926199-22-6

4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B2618374
CAS No.: 926199-22-6
M. Wt: 226.29
InChI Key: XALUAHKMELSHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxylic acid is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-isopropylpyrimidine and methylthiol.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the multi-step synthesis efficiently.

    Optimized reaction conditions: Including temperature, pressure, and catalysts to maximize yield and purity.

    Purification processes: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Use in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxylic acid depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: It could inhibit or activate specific biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropylpyrimidine: A precursor in the synthesis of the target compound.

    4-Methylpyrimidine: Lacks the methylsulfanyl and carboxylic acid groups.

    6-Methylsulfanylpyrimidine: Lacks the isopropyl and carboxylic acid groups.

Uniqueness

4-Methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-5(2)8-11-6(3)7(10(13)14)9(12-8)15-4/h5H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALUAHKMELSHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)C)SC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.